Tert-butyl 3,3-difluoro-4-(4-fluorobenzyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3,3-difluoro-4-(4-fluorobenzyl)piperidine-1-carboxylate: is a synthetic organic compound characterized by its complex molecular structure, which includes multiple fluorine atoms and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3-difluoro-4-(4-fluorobenzyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent introduction of fluorine atoms and the tert-butyl carboxylate group. Common synthetic routes may include:
Fluorination: Introduction of fluorine atoms to the piperidine ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Benzyl Group Addition: Attachment of the 4-fluorobenzyl group through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Carboxylation: Introduction of the tert-butyl carboxylate group using reagents like tert-butyl chloroformate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3,3-difluoro-4-(4-fluorobenzyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to its corresponding N-oxide.
Reduction: Reduction of the fluorine atoms to hydrogen atoms.
Substitution: Replacement of the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Utilizing nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
N-oxide: Resulting from the oxidation of the piperidine ring.
Hydrogenated Derivatives: Formed through the reduction of fluorine atoms.
Substituted Derivatives: Resulting from various substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, tert-butyl 3,3-difluoro-4-(4-fluorobenzyl)piperidine-1-carboxylate serves as a tool for studying enzyme inhibition and receptor binding, aiding in the understanding of biological processes.
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which tert-butyl 3,3-difluoro-4-(4-fluorobenzyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Similar structure but lacks the benzyl group.
Tert-butyl 5,5-difluoro-4-(4-fluorobenzyl)-5,6-dihydropyridine-1(2H)-carboxylate: Similar but with a different ring structure.
Uniqueness: Tert-butyl 3,3-difluoro-4-(4-fluorobenzyl)piperidine-1-carboxylate is unique due to its specific arrangement of fluorine atoms and the presence of the benzyl group, which can influence its reactivity and binding properties.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-[(4-fluorophenyl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO2/c1-16(2,3)23-15(22)21-9-8-13(17(19,20)11-21)10-12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWVNZVAZWNUDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.